2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid
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Overview
Description
2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a complex organic compound with a unique structure that includes a naphthyl group, a pyrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid typically involves multiple steps. One common method includes the condensation of 3-(2-naphthyl)-1H-pyrazole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-formylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is essential to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxyacetic acid .
- 2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid derivatives .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H16N4O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(E)-[(3-naphthalen-2-yl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C22H16N4O3/c27-21(26-23-13-17-7-3-4-8-18(17)22(28)29)20-12-19(24-25-20)16-10-9-14-5-1-2-6-15(14)11-16/h1-13H,(H,24,25)(H,26,27)(H,28,29)/b23-13+ |
InChI Key |
KCMROGLQBXEYHS-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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